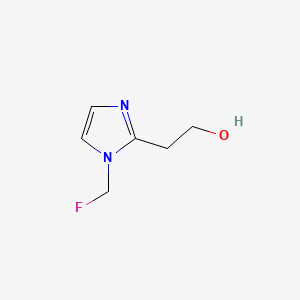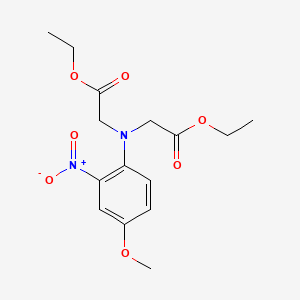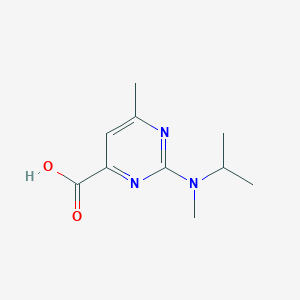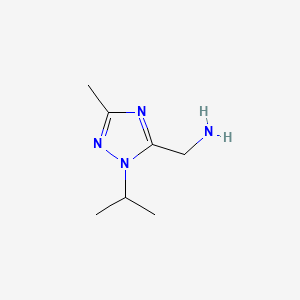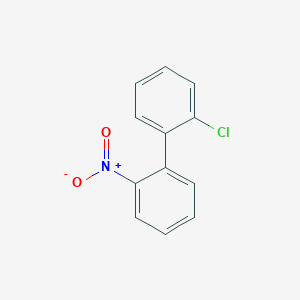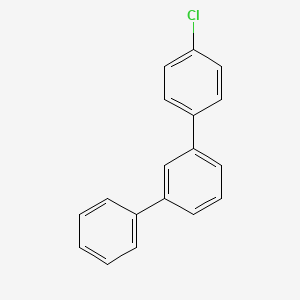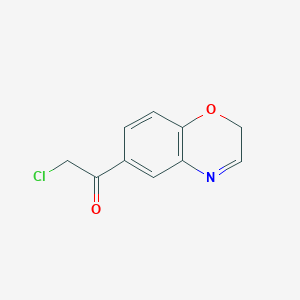
1-(2H-1,4-Benzoxazin-6-yl)-2-chloroethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2H-1,4-Benzoxazin-6-yl)-2-chloroethan-1-one is a compound belonging to the class of benzoxazines, which are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,4-Benzoxazin-6-yl)-2-chloroethan-1-one typically involves the reaction of 2-amino-4-nitrophenol with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
1-(2H-1,4-Benzoxazin-6-yl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted benzoxazines with various functional groups.
Oxidation: Products include oxides and hydroxylated derivatives.
Reduction: Products include amino-substituted benzoxazines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of infectious diseases.
Industry: Utilized in the development of advanced materials, such as high-performance resins and coatings.
作用机制
The mechanism of action of 1-(2H-1,4-Benzoxazin-6-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
相似化合物的比较
Similar Compounds
N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl) Substituted-sulfonamides: These compounds share a similar benzoxazine core structure but differ in their substituents.
Flumioxazin: A benzoxazine derivative used as a herbicide.
Uniqueness
1-(2H-1,4-Benzoxazin-6-yl)-2-chloroethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
566947-91-9 |
|---|---|
分子式 |
C10H8ClNO2 |
分子量 |
209.63 g/mol |
IUPAC 名称 |
1-(2H-1,4-benzoxazin-6-yl)-2-chloroethanone |
InChI |
InChI=1S/C10H8ClNO2/c11-6-9(13)7-1-2-10-8(5-7)12-3-4-14-10/h1-3,5H,4,6H2 |
InChI 键 |
MFFXLRDZIZYRMT-UHFFFAOYSA-N |
规范 SMILES |
C1C=NC2=C(O1)C=CC(=C2)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Benzo[b]thien-3-yl-2,3,4,5-tetrahydro-3-methylpyridine](/img/structure/B13933388.png)
![1,6,7,8-Tetrahydro-2h-indeno[5,4-b]furan-8-ylacetonitrile](/img/structure/B13933394.png)
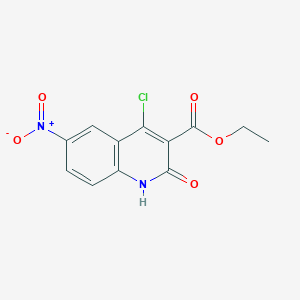
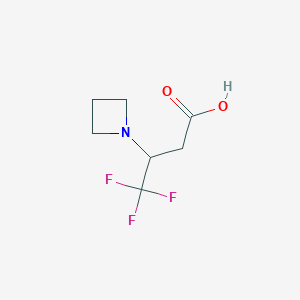
![2-[2-Chloro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane](/img/structure/B13933403.png)
